N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorobenzyl groups and an imidazoquinazolinone core, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the introduction of fluorobenzyl groups. Common synthetic routes may include:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorobenzyl Groups: This can be achieved through nucleophilic substitution reactions using 4-fluorobenzyl halides and thiols.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to form alcohols.
Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide is likely related to its ability to interact with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to specific receptors to modulate biological responses.
Signaling Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide: Similar structure but with chlorobenzyl groups instead of fluorobenzyl groups.
N-(4-methylbenzyl)-2-(5-((4-methylbenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide: Similar structure but with methylbenzyl groups instead of fluorobenzyl groups.
The uniqueness of this compound lies in its specific fluorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c27-18-9-5-16(6-10-18)14-29-23(33)13-22-25(34)32-24(30-22)20-3-1-2-4-21(20)31-26(32)35-15-17-7-11-19(28)12-8-17/h1-12,22H,13-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVNBBLWKVXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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